molecular formula C14H21NO3 B13508321 [(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester

[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester

Cat. No.: B13508321
M. Wt: 251.32 g/mol
InChI Key: RIESWPZCQMFUMF-WCQYABFASA-N
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Description

Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine, (2S,3S)-1-hydroxy-3-methylpentan-2-amine, under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Substitution: Palladium on carbon (Pd-C), hydrogen gas.

Major Products Formed

    Hydrolysis: (2S,3S)-1-hydroxy-3-methylpentan-2-amine and benzyl alcohol.

    Oxidation: (2S,3S)-1-oxo-3-methylpentan-2-yl carbamate.

    Substitution: (2S,3S)-1-hydroxy-3-methylpentan-2-yl carbamate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate is unique due to its specific chiral hydroxy-methylpentyl group, which imparts distinct stereochemical properties. This makes it particularly useful in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13+/m0/s1

InChI Key

RIESWPZCQMFUMF-WCQYABFASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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